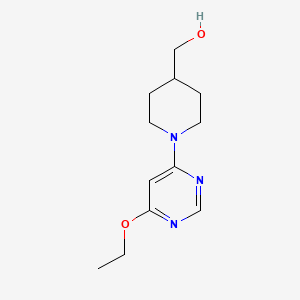
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C12H19N3O2 . It has an average mass of 237.298 Da and a monoisotopic mass of 237.147720 Da . This compound is related to tert-butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, which has a molecular weight of 336.43 .
Molecular Structure Analysis
The molecular structure of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” consists of a piperidine ring attached to a pyrimidine ring via a methanol group . The pyrimidine ring is substituted with an ethoxy group .Physical And Chemical Properties Analysis
The physical form of the related compound tert-butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is solid . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells. However, the specific anticancer applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented and require further research.
Antiviral Applications
While there is limited information on the antiviral applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol”, piperidine derivatives have been used in antiviral research . They could potentially be used in the development of new antiviral drugs.
Antimalarial Applications
Piperidine derivatives have been evaluated for their antimalarial properties . They have shown potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. However, the specific antimalarial applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented.
Antimicrobial Applications
Piperidine derivatives have been utilized in various ways as antimicrobial agents . They have shown promising results in inhibiting the growth of various types of bacteria and fungi. However, the specific antimicrobial applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented.
Antifungal Applications
While there is limited information on the antifungal applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol”, piperidine derivatives have been used in antifungal research . They could potentially be used in the development of new antifungal drugs.
Antihypertensive Applications
Piperidine derivatives have been utilized in various ways as antihypertensive agents . They have shown promising results in lowering blood pressure. However, the specific antihypertensive applications of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol” are not well-documented.
Safety and Hazards
Orientations Futures
Piperidine derivatives, including “(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol”, have potential for further exploration in the field of drug discovery due to their wide range of biological activities . They could be further investigated for their potential therapeutic applications in various diseases .
Propriétés
IUPAC Name |
[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12-7-11(13-9-14-12)15-5-3-10(8-16)4-6-15/h7,9-10,16H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISWGCFYVFCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)


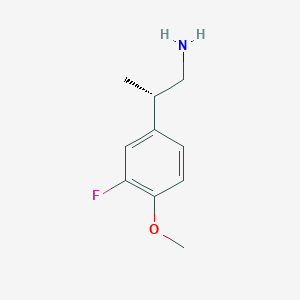
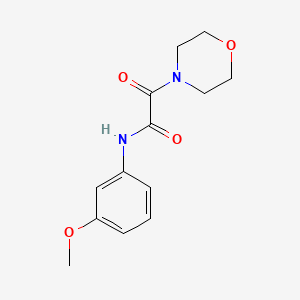
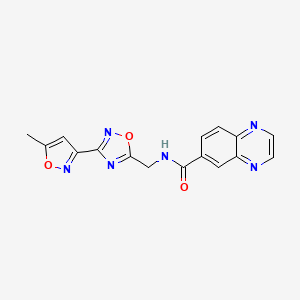
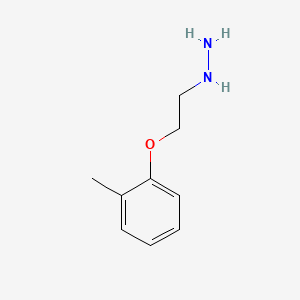
![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)
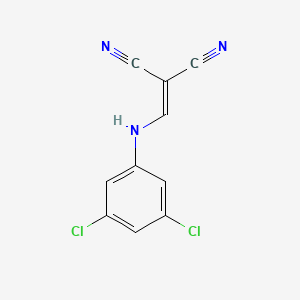

![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)

